molecular formula C21H34N2O3 B12743039 Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- CAS No. 95001-13-1

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl-

Cat. No.: B12743039
CAS No.: 95001-13-1
M. Wt: 362.5 g/mol
InChI Key: IVDZJIMVSWUCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound with a complex structure It is derived from eugenol, a naturally occurring compound found in clove oil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the alkylation of 4-allyl-2-methoxyphenol with appropriate alkyl halides. For instance, the hydroxyl group of 4-allyl-2-methoxyphenol can be alkylated using 1-bromopropane, 1-bromo-3-chloropropane, or 3-bromopropan-1-ol in the presence of cesium carbonate as a base and acetonitrile as a solvent . The reaction is usually carried out at elevated temperatures (around 60-65°C) to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy and allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with cellular components. The compound can induce programmed cell death (apoptosis) in certain cell lines by activating caspase-like activity . Its molecular targets include cellular proteins and enzymes involved in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(diethylamino)propyl)-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

95001-13-1

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide

InChI

InChI=1S/C21H34N2O3/c1-7-11-17-12-13-18(19(16-17)25-6)26-21(4,5)20(24)22-14-10-15-23(8-2)9-3/h7,12-13,16H,1,8-11,14-15H2,2-6H3,(H,22,24)

InChI Key

IVDZJIMVSWUCIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C(C)(C)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.